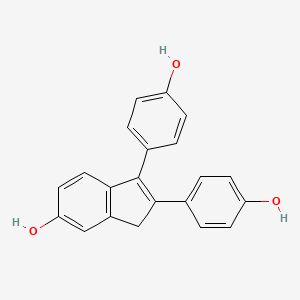

1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol

Description

Properties

Molecular Formula |

C21H16O3 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

1,2-bis(4-hydroxyphenyl)-3H-inden-5-ol |

InChI |

InChI=1S/C21H16O3/c22-16-5-1-13(2-6-16)20-12-15-11-18(24)9-10-19(15)21(20)14-3-7-17(23)8-4-14/h1-11,22-24H,12H2 |

InChI Key |

PTZCIKOPLAEWTE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl-Linked Bisphenol Analogs

Compounds such as 1,2-Bis-(4-hydroxy-phenyl)-propane (Bisphenol A, BPA) and its homologs (butane, pentane, hexane-linked derivatives) share the bis(4-hydroxyphenyl) motif but lack the fused inden ring. Key differences include:

Notes:

- The inden core increases molecular weight and rigidity compared to flexible alkyl linkers.

Indenone and Indenol Derivatives

Compounds with inden cores but differing substituents highlight the impact of functional groups:

Structural Insights :

Halogenated and Amino-Substituted Derivatives

Modifications with halogens or amino groups ():

Functional Impact :

- Halogenation increases molecular weight and may enhance membrane permeability but raises toxicity concerns .

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol, and how can purity be optimized?

Methodological Answer: A common approach involves demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂), as demonstrated for structurally analogous compounds . For example, 1,2-Bis-(4-methoxy-phenyl) derivatives can be treated with BBr₃ under inert conditions (e.g., nitrogen atmosphere) at 0°C to room temperature for 6–12 hours. After quenching with methanol, the crude product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring by thin-layer chromatography (TLC) and validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the absence of residual methoxy groups or side products .

Q. What spectroscopic techniques are most effective for characterizing the structure of 1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol?

Methodological Answer:

- ¹H/¹³C NMR : Assign phenolic -OH signals (δ ~8–9 ppm in DMSO-d₆) and aromatic protons (δ ~6.5–7.5 ppm). The inden ring’s protons and carbons can be identified via coupling patterns and DEPT/HSQC experiments .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks).

- FT-IR : Validate hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

Q. What are the key stability considerations for storing 1,2-Bis-(4-hydroxy-phenyl)-3H-inden-5-ol, and which conditions should be avoided?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid exposure to strong oxidizers (e.g., peroxides, chlorates) and bases, which may induce degradation or polymerization. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) can assess degradation kinetics, monitored via HPLC .

Q. What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is recommended?

Methodological Answer: Phenolic compounds may cause skin/eye irritation and respiratory sensitization. Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood with local exhaust ventilation. Emergency showers and eyewash stations must be accessible. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic environment of the inden ring influence the compound’s reactivity compared to bisphenol analogs?

Methodological Answer: The inden ring introduces planar rigidity and conjugated π-electrons, altering electronic distribution compared to flexible bisphenol A (BPA) derivatives. Density functional theory (DFT) calculations (e.g., using Gaussian 16 with B3LYP/6-31G*) can map electrostatic potential surfaces and HOMO/LUMO gaps. Experimentally, compare oxidation potentials via cyclic voltammetry: the inden system may show lower oxidation thresholds due to extended conjugation, impacting antioxidant or catalytic activity .

Q. What strategies can resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?

Methodological Answer:

- Dynamic NMR : Resolve tautomerism or conformational exchange (e.g., keto-enol equilibria) by variable-temperature studies.

- X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining the solid-state structure.

- Computational Validation : Use software like ACD/Labs or MestReNova to simulate NMR spectra from optimized DFT geometries, adjusting for solvent effects (e.g., PCM model for DMSO) .

Q. How can reaction mechanisms for the demethylation step using BBr₃ be validated, and what analytical methods confirm complete conversion?

Methodological Answer:

- In-situ Monitoring : Use ¹H NMR aliquots to track methoxy group depletion (δ ~3.8 ppm for -OCH₃).

- Quenching Studies : Add deuterated methanol to trap intermediates (e.g., BBr₃·OCH₃ adducts) for analysis.

- Kinetic Profiling : Vary reaction time/temperature and quantify residual methoxy content via gas chromatography (GC-MS) .

Q. In comparative studies, how does the biological activity of this compound differ from structurally similar bisphenol derivatives, and what molecular features account for these differences?

Methodological Answer: The inden core may enhance binding affinity to estrogen receptors (ERα/ERβ) compared to BPA, as shown in radioligand displacement assays. Molecular docking (e.g., AutoDock Vina) can predict interactions with ER’s ligand-binding domain. Hydroxyl group positioning (para vs. meta) and planarity influence hydrogen bonding with residues like Glu353/Arg394. In vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) quantify differential effects on proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.